tert-Butyl 7-chloro-1H-indole-1-carboxylate

Vue d'ensemble

Description

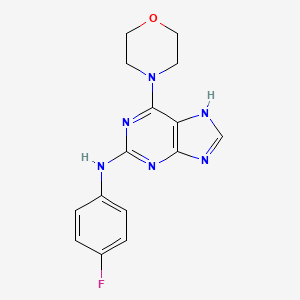

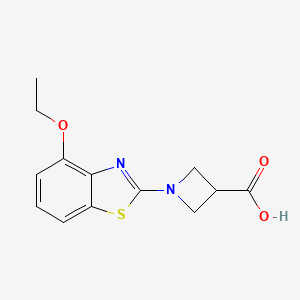

“tert-Butyl 7-chloro-1H-indole-1-carboxylate” is a chemical compound with the empirical formula C13H15NO2 . It is also known by other synonyms such as 1-(tert-Butoxycarbonyl)indole, 1-Indolecarboxylic acid tert-butyl ester, N-tert-Butoxycarbonylindole, and N-Butyloxycarbonylindole .

Synthesis Analysis

The synthesis of indole derivatives, including “tert-Butyl 7-chloro-1H-indole-1-carboxylate”, has been a subject of interest in recent years due to their significant role in natural products and drugs . Various methods of synthesis have been investigated, highlighting the construction of indoles as a moiety in selected alkaloids .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 7-chloro-1H-indole-1-carboxylate” is characterized by an average mass of 219.280 Da and a monoisotopic mass of 219.125931 Da .

Chemical Reactions Analysis

Indole derivatives, including “tert-Butyl 7-chloro-1H-indole-1-carboxylate”, have been used as reactants for the preparation of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 7-chloro-1H-indole-1-carboxylate” include a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n20/D 1.543 .

Applications De Recherche Scientifique

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the construction of the indole core, a biologically known pharmacophore in medicinal molecules .

- Results or Outcomes : The application of indole derivatives in the synthesis of alkaloids has led to the production of biologically active compounds for the treatment of various disorders in the human body .

Synthesis of Biologically Active Natural Products

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives serve as significant scaffolds in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

- Methods of Application : The synthesis involves starting from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

- Results or Outcomes : The synthesized compounds were characterized by spectral data .

Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes : The results or outcomes would also depend on the specific biological activity being targeted. In general, indole derivatives have shown promising results in various biological assays .

Synthesis of Diverse Heterocyclic Frameworks

- Scientific Field : Organic Chemistry

- Application Summary : Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

- Methods of Application : Cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

- Results or Outcomes : These reactions are completely atom-economical and are considered as green reactions. They have been used to construct complex and biologically relevant heterocyclic compounds .

Synthesis of Selected Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the construction of the indole core, a biologically known pharmacophore in medicinal molecules .

- Results or Outcomes : The application of indole derivatives in the synthesis of alkaloids has led to the production of biologically active compounds for the treatment of various disorders in the human body .

Synthesis of Diverse Heterocyclic Frameworks

- Scientific Field : Organic Chemistry

- Application Summary : Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

- Methods of Application : Cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

- Results or Outcomes : These reactions are completely atom-economical and are considered as green reactions. They have been used to construct complex and biologically relevant heterocyclic compounds .

Safety And Hazards

While specific safety and hazard information for “tert-Butyl 7-chloro-1H-indole-1-carboxylate” is not available, general precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and not subjecting to grinding/shock/friction .

Orientations Futures

The future directions for “tert-Butyl 7-chloro-1H-indole-1-carboxylate” and similar indole derivatives involve further investigation of novel methods of synthesis due to their importance in natural products and drugs . The application of these compounds for the treatment of various disorders in the human body is also a promising area of research .

Propriétés

IUPAC Name |

tert-butyl 7-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEVEWZLEMGFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682075 | |

| Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-chloro-1H-indole-1-carboxylate | |

CAS RN |

1004558-41-1 | |

| Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

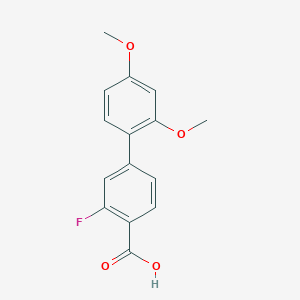

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)